molecular formula C12H14N4O2 B2984783 1-(3-Amino-1,2,4-triazol-1-yl)-2-(2,3-dimethylphenoxy)ethanone CAS No. 1023521-91-6

1-(3-Amino-1,2,4-triazol-1-yl)-2-(2,3-dimethylphenoxy)ethanone

Cat. No.: B2984783
CAS No.: 1023521-91-6
M. Wt: 246.27
InChI Key: ZLNMHPYUYJBTGA-UHFFFAOYSA-N
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Description

1-(3-Amino-1,2,4-triazol-1-yl)-2-(2,3-dimethylphenoxy)ethanone is a chemical compound that belongs to the class of triazole derivatives Triazoles are heterocyclic compounds containing three nitrogen atoms in a five-membered ring This compound, in particular, features an amino group attached to the triazole ring and a dimethylphenoxy group attached to an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Amino-1,2,4-triazol-1-yl)-2-(2,3-dimethylphenoxy)ethanone typically involves multiple steps. One common approach is the reaction of 3-amino-1,2,4-triazole with 2,3-dimethylphenol in the presence of a suitable coupling agent, such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an aprotic solvent like dichloromethane (DCM) under anhydrous conditions to prevent hydrolysis.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry techniques to enhance efficiency and scalability. The use of automated synthesis platforms and high-throughput screening methods can also be employed to optimize reaction conditions and improve yield.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Amino-1,2,4-triazol-1-yl)-2-(2,3-dimethylphenoxy)ethanone can undergo various chemical reactions, including:

  • Oxidation: The amino group on the triazole ring can be oxidized to form a nitro group.

  • Reduction: The nitro group, if present, can be reduced to an amine.

  • Substitution: The phenolic oxygen in the dimethylphenoxy group can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Typical reducing agents include tin (Sn) and iron (Fe) in acidic conditions.

  • Substitution: Various nucleophiles can be used for substitution reactions, such as alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of nitro derivatives.

  • Reduction: Formation of amine derivatives.

  • Substitution: Formation of various substituted phenol derivatives.

Scientific Research Applications

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound has shown potential as a bioactive molecule with antimicrobial and antifungal properties.

  • Medicine: Research has explored its use as a lead compound for the development of new drugs, particularly in the treatment of infectious diseases and cancer.

  • Industry: Its derivatives can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-(3-Amino-1,2,4-triazol-1-yl)-2-(2,3-dimethylphenoxy)ethanone exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to the inhibition of bacterial cell wall synthesis or disruption of microbial metabolic processes. The exact mechanism can vary depending on the specific application and target organism.

Comparison with Similar Compounds

1-(3-Amino-1,2,4-triazol-1-yl)-2-(2,3-dimethylphenoxy)ethanone is structurally similar to other triazole derivatives, such as:

  • 1,2,4-Triazole derivatives: These compounds share the triazole ring structure and exhibit similar biological activities.

  • Indole derivatives: While structurally different, indole derivatives also possess various biological activities and can be compared in terms of their efficacy and safety profiles.

Properties

IUPAC Name

1-(3-amino-1,2,4-triazol-1-yl)-2-(2,3-dimethylphenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O2/c1-8-4-3-5-10(9(8)2)18-6-11(17)16-7-14-12(13)15-16/h3-5,7H,6H2,1-2H3,(H2,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLNMHPYUYJBTGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OCC(=O)N2C=NC(=N2)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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